molecular formula C15H18N2O B169959 Huperzine C CAS No. 163089-71-2

Huperzine C

Cat. No. B169959
M. Wt: 242.32 g/mol
InChI Key: IZGRHSRWTILCID-FIXISWKDSA-N
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Description

Huperzine C is an alkaloid isolated from Huperzia serrate. It is an acetylcholinesterase (AChE) inhibitor, with an IC50 of 0.6 μM . It can be used for the research of Alzheimer’s disease .


Synthesis Analysis

The synthesis of Huperzine C involves the use of a range of metal-catalyzed transformations based on a C(2)-halogenated variant of Huperzine A as a synthetic entry to the C(2) analogs that had been identified by in silico assessment . The total syntheses of huperzines B, U, O, Q and R, structure reassignment and total syntheses of huperzines K, M and N have been reported in the past decade .


Molecular Structure Analysis

Molecular docking analysis suggested that substitution at the C(2) position of Hup A with small functional groups could enhance binding affinity with AChE . The molecular docking result showed plausible interaction between Huperzine A and HSA .


Chemical Reactions Analysis

The chemical transformation of an early intermediate in the synthesis of Huperzine A provided a diverse array of molecules in which a variety of functional groups could be embedded .


Physical And Chemical Properties Analysis

Huperzine C has a molecular formula of C15H18N2O and a molecular weight of 242.32 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Alzheimer's Disease and Cognitive Impairment

Huperzine A, a variant of Huperzine C, has been prominently studied for its potential therapeutic applications in neurodegenerative conditions, especially Alzheimer's Disease (AD). Various systematic reviews and meta-analyses of randomized clinical trials have revealed its beneficial effects in improving cognitive function, daily living activity, and global clinical assessment in participants with Alzheimer's Disease. These studies emphasize the need for cautious interpretation due to the methodological quality of the included trials (Yang et al., 2013), (Xing et al., 2014), (Wang et al., 2009).

Neuroprotective and Antiepileptic Properties

Huperzine A is known for its neuroprotective and antiepileptic properties, primarily exerted via α7nAChRs and α4β2nAChRs, leading to anti-inflammatory responses and protection from excitotoxicity and neuronal death, alongside an increase in GABAergic transmission associated with anticonvulsant activity (Damar et al., 2016).

Production and Bioavailability

The scarcity of Huperzine A and its low yield from primary plant sources like Huperzia serrata have led to research focusing on endophytic fungi as a promising alternative source. These fungi are more amenable than plants due to their simpler genetics and ease of manipulation. Studies have summarized progress in research on methods to increase Huperzine A production, including fermentation conditions, gene expression, and the activation of key enzymes (Sang et al., 2020).

Potential Use in Organophosphate Poisoning

Huperzine is also being explored for its potential use in organophosphate (OP) poisoning pretreatment. As a reversible acetylcholinesterase (AChE) inhibitor that crosses the blood-brain barrier, Huperzine offers advantages over other AChE inhibitors, primarily due to its selectivity for red cell AChE and cerebral protection (Lallement et al., 2002).

Pharmacological and Therapeutic Potential

Huperzine A has shown promise in various diseases, leveraging its status as a nootropic agent and treatment for Alzheimer’s disease. Its pharmacological potential and rational for future prospective have been highlighted, emphasizing the need for further exploration and understanding of its benefits and mechanism of action (Dubey (Upadhyay) et al., 2020).

Future Directions

Huperzine A, extracted from a Chinese herb, has neuroprotective effects and may enhance neuronal regeneration following the optic nerve crush (ONC) model . Intravitreal injection of Huperzine A could promote retinal ganglion cells survival and axonal regeneration after ONC .

properties

IUPAC Name

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGRHSRWTILCID-FIXISWKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Huperzine C

CAS RN

147416-32-8
Record name hupC protein, Bacteria
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
X Ma, C Tan, D Zhu, DR Gang, P Xiao - Journal of ethnopharmacology, 2007 - Elsevier
Huperzine A (HupA), isolated originally from a traditional Chinese medicine Qiang Ceng Ta, whole plant of Huperzia serrata (Thunb. ex Murray) Trev., a member of the Huperziaceae …
Number of citations: 331 www.sciencedirect.com
X Ma, DR Gang - Natural product reports, 2004 - pubs.rsc.org
Covering: 1993–2004Lycopodium alkaloids are quinolizine, or pyridine and α-pyridone type alkaloids. Some Lycopodium alkaloids are potent inhibitors of acetylcholinesterase (AChE). …
Number of citations: 752 pubs.rsc.org
F Jiang, B Qi, N Ding, H Yang, F Jia, Y Luo, J Wang… - Fitoterapia, 2019 - Elsevier
Five new Lycopodium alkaloids, huperzine Y1 (1), huperzine Y2 (2), huperzine Y3 (3), (+)-huperzine Z (4a) and (−)-huperzine Z (4b) as well as ten known alkaloids (5–14) were isolated …
Number of citations: 9 www.sciencedirect.com
Y Yang, H Wang, H Yu, H Zhang, G Zhang… - Analytical …, 2021 - Elsevier
In this study, a simple and sensitive cyclodextrin-modified mixed micellar electrokinetic capillary chromatography (CD-MEKC) method has been developed for the simultaneous …
Number of citations: 1 www.sciencedirect.com
SM Shan, JG Luo, K Pan, H Zou… - Biomedical …, 2016 - Wiley Online Library
Lycodine‐type alkaloids have gained significant interest owing to their unique skeletal characteristics and acetylcholinesterase activity. This study established a rapid and reliable …
B Cheng, L Song, F Chen - Natural Product Reports, 2023 - pubs.rsc.org
… Another enzyme, Pt2OGD-1, transformed huperzine B (17) to huperzine C (18). AC–N bond … the redox-neutral double bond isomerization of huperzine C (18) to yield huperzine A (6). …
Number of citations: 3 pubs.rsc.org
DB Zhang, JJ Chen, QY Song, L Zhang, K Gao - Molecules, 2014 - mdpi.com
… In fact, the inhibiton of huperzine C (8) with an amino group … Morever, the activity of huperzine C (8) with a methyl at C-15 … Interestingly, huperzine A is very similar to huperzine C (8), …
Number of citations: 27 www.mdpi.com
X Zhao, D Wang, H Luo, M Yang - Analytical Methods, 2015 - pubs.rsc.org
… In the current study, a reliable method has been developed and validated for quantification of three alkaloids (Huperzine A, Huperzine B and Huperzine C) from Huperzia serrata based …
Number of citations: 6 pubs.rsc.org
QZ Peng, XR Tian, Y Zhu, J Li - Guangxi Zhiwu/Guihaia, 2013 - cabdirect.org
… The results showed that the contents of huperzine A, huperzine B and huperzine C in H. … A and B was root < stem < leaf, but huperzine C was root > stem and leaf. In conclusion, there …
Number of citations: 3 www.cabdirect.org
Z Feng, S Chen, W Wang, L Feng, Y Dong, Y Zou, C Ke… - Fitoterapia, 2019 - Elsevier
… Only huperzine C showed moderate activity, with an IC 50 value of 0.525 ± 0.140 μM, which was comparable with the positive control, huperzine A (IC 50 = 0.143 ± 0.029 μM). …
Number of citations: 7 www.sciencedirect.com

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